Didecyl phenyl phosphite

Volatility Thermogravimetric Analysis PVC Processing

Didecyl phenyl phosphite (CAS 1254-78-0), also known as phenyl didecyl phosphite or Irgaplast CH 300, is a mixed alkyl-aryl organophosphite with the molecular formula C₂₆H₄₇O₃P and a molecular weight of approximately 438.6 g/mol. It belongs to the class of liquid secondary antioxidants that function by decomposing hydroperoxides into inert alcohols, thereby interrupting the autoxidation cycle in polymers.

Molecular Formula C26H47O3P
Molecular Weight 438.6 g/mol
CAS No. 1254-78-0
Cat. No. B075363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidecyl phenyl phosphite
CAS1254-78-0
Molecular FormulaC26H47O3P
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1
InChIInChI=1S/C26H47O3P/c1-3-5-7-9-11-13-15-20-24-27-30(29-26-22-18-17-19-23-26)28-25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3
InChIKeyNMAKPIATXQEXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didecyl Phenyl Phosphite (CAS 1254-78-0): A Comprehensive Evidence-Based Procurement Guide


Didecyl phenyl phosphite (CAS 1254-78-0), also known as phenyl didecyl phosphite or Irgaplast CH 300, is a mixed alkyl-aryl organophosphite with the molecular formula C₂₆H₄₇O₃P and a molecular weight of approximately 438.6 g/mol . It belongs to the class of liquid secondary antioxidants that function by decomposing hydroperoxides into inert alcohols, thereby interrupting the autoxidation cycle in polymers [1]. Industrially, it is employed as a heat stabilizer, antioxidant, and processing aid, particularly in polyvinyl chloride (PVC), polycarbonate, polyurethanes, and ABS resins [2]. Its commercial significance stems from its position within the alkyl-aryl phosphite family, where the balance between two long decyl chains and a single phenyl group creates a distinct profile of volatility, migratory behavior, and phosphorus content that differs meaningfully from analogs such as diphenyl isodecyl phosphite or tris(nonylphenyl) phosphite.

Higher molecular weight alkyl-aryl phosphite suited for reduced volatility polymer processing workflows
Single phenyl substituent supports lower phenol emission potential compared to diphenyl analogs
Reported intermediate hydrolytic stability between triaryl and trialkyl phosphites
Recognized in patent literature for ternary phosphite-glycerol synergistic polycarbonate stabilization

Why Direct Substitution of Didecyl Phenyl Phosphite with Other Alkyl-Aryl Phosphites Can Compromise Polymer Performance


Alkyl-aryl phosphites are not generically interchangeable. The specific ratio of alkyl to aryl substituents governs critical performance parameters including volatility, hydrolytic stability, phosphorus content, and phenol emission potential. For instance, replacing didecyl phenyl phosphite (one phenyl, two decyl groups) with diphenyl isodecyl phosphite (two phenyls, one isodecyl group) alters the phosphorus content from approximately 7.1% to 8.3%, which directly impacts the stoichiometric efficiency of hydroperoxide decomposition . Furthermore, the volatility profile as measured by thermogravimetric analysis differs substantially: didecyl phenyl phosphite (DP-7) exhibits a temperature of 242°C for 10% weight loss, compared to 232°C for diphenyl decyl phosphite (DP-8), a measurable difference that can influence fuming and plate-out behavior during high-temperature polymer processing [1]. The acute oral toxicity profile also diverges: phenyl didecyl phosphite shows an LD₅₀ of 13.1 g/kg in mice, while triphenyl phosphite is approximately four times more toxic at 3.1 g/kg [2]. These quantifiable differences mean that procurement decisions based solely on phosphite functionality, without structural specificity, risk introducing unintended changes in processing stability, final article color, workplace exposure profiles, and regulatory compliance.

Phosphorus content Replacing with diphenyl isodecyl phosphite increases phosphorus from ~7.1% to ~8.3%, altering stoichiometric efficiency and loading requirements.
Volatility profile A 10°C difference in TGA weight loss temperature vs. diphenyl decyl phosphite may shift fuming and plate-out behavior during high-temperature processing.
Toxicity classification Triphenyl phosphite shows a 4.2-fold lower LD₅₀ compared to didecyl phenyl phosphite; toxicity profile must be reviewed for workplace exposure assessments.

Quantitative Differentiation Evidence for Didecyl Phenyl Phosphite (PDDP) Versus Closest Structural Analogs


Thermogravimetric Volatility Comparison: PDDP (DP-7) Exhibits Higher Thermal Stability Than Diphenyl Decyl Phosphite (DP-8)

In a direct head-to-head comparison reported in U.S. Patent Application US20040180999, phenyl didecyl phosphite (designated DP-7) demonstrated a temperature of 242°C for 10% weight loss versus 232°C for diphenyl decyl phosphite (DP-8), a difference of +10°C [1]. For 24% weight loss, the temperatures were 269°C (DP-7) versus 259°C (DP-8), representing a +10°C advantage. Under isothermal conditions at 185°C, a typical PVC processing temperature, DP-7 showed weight loss of 1.23% after 15 minutes and 1.55% after 30 minutes, compared to DP-8 values of 1.20% and 1.61%, respectively. While the isothermal differences are modest, the 10°C TGA advantage indicates meaningfully lower volatility under progressive heating conditions.

TGA volatility
Head-to-head
PDDP 242°C vs DP-8 232°C at 10% weight loss
+10°C advantage; isothermal loss at 185°C: 1.23% (15 min) vs 1.20%
Reported lower volatility under progressive heating may support reduced fuming and die build-up.
Patent US20040180999; TGA conditions per cited tables.
Volatility Thermogravimetric Analysis PVC Processing

Acute Oral Toxicity Profile: Phenyl Didecyl Phosphite is Significantly Less Toxic Than Triphenyl Phosphite

In a controlled toxicological study published in the Japanese Journal of Industrial Health (1965), the peroral LD₅₀ values in mice were determined for four organic phosphites under identical experimental conditions [1]. Phenyl didecyl phosphite exhibited an LD₅₀ of 13.1 g/kg body weight, compared to 16.0 g/kg for diphenyl decyl phosphite and 3.1 g/kg for triphenyl phosphite. According to the Hodge-Sterner classification scale cited by the authors, phenyl didecyl phosphite and diphenyl decyl phosphite are classified as 'harmless' (LD₅₀ > 5 g/kg), whereas triphenyl phosphite is classified as 'slightly toxic' (LD₅₀ 0.5–5 g/kg). The toxicity of triphenyl phosphite was approximately 4.2 times greater than that of phenyl didecyl phosphite.

Acute oral LD₅₀
Head-to-head
13.1 g/kg (PDDP) vs 3.1 g/kg (TPP)
4.2-fold difference; PDDP classified as 'harmless' per Hodge-Sterner
Reported toxicity profile context for workplace safety and hazard classification review.
Mice, peroral; Jpn. J. Ind. Health 1965. Comparative ranking only.
Toxicology LD50 Phosphite Safety

Molecular Weight and Phosphorus Content: Distinct Physicochemical Profile Versus Diphenyl Isodecyl Phosphite (DPDP)

Technical datasheets from SI Group's WESTON product line provide directly comparable specifications for phenyl diisodecyl phosphite (WESTON PDDP) and diphenyl isodecyl phosphite (WESTON DPDP) . PDDP (CAS 1254-78-0) has a molecular weight of 438 g/mol and phosphorus content of 7.1%, whereas DPDP (CAS 26544-23-0) has a molecular weight of 374 g/mol and phosphorus content of 8.3%. The molecular weight difference of +64 g/mol (17% higher for PDDP) derives from the replacement of a phenyl substituent with a decyl chain. This structural difference also produces a lower density (0.94 vs 1.03 g/mL at 25°C) and a higher flash point (182°C vs 154°C closed cup) for PDDP relative to DPDP.

Physicochemical profile
Cross-study
MW 438 g/mol, P 7.1% vs DPDP MW 374, P 8.3%
Density 0.94 vs 1.03 g/mL; flash point 182°C vs 154°C
Higher molecular weight and lower density may influence migration and volatility; phosphorus content trade-off requires loading adjustment.
SI Group WESTON datasheets; manufacturer specifications.
Phosphorus Content Molecular Weight Stoichiometric Efficiency

Hydrolytic Stability Ranking: Alkyl-Aryl Phosphites Occupy an Intermediate Position Between Aryl and Alkyl Phosphites

A review of phosphite stabilizer structure-activity relationships presented at ANTEC 2010 establishes a hydrolytic stability hierarchy for phosphite ligands: hindered aryl > aryl > alkyl [1]. Didecyl phenyl phosphite, as a mixed alkyl-aryl phosphite containing one phenyl (aryl) and two decyl (alkyl) substituents, occupies an intermediate position. This means it offers improved hydrolytic resistance compared to purely alkyl phosphites such as triisodecyl phosphite, but lower hydrolytic stability than triaryl phosphites such as tris(nonylphenyl) phosphite (TNPP) [1]. The review also notes that higher molecular weight ligands reduce migration and volatility, both properties that favor didecyl phenyl phosphite (MW ~438) over lower molecular weight alkyl phosphites (e.g., 2-ethylhexyl diphenyl phosphite, MW ~374) [1].

Hydrolytic stability
Class-level
Intermediate rank: hindered aryl > aryl > alkyl-aryl > alkyl
One phenyl group places PDDP between triaryl and trialkyl phosphites
Reported hydrolytic stability context; may offer improved resistance over purely alkyl phosphites in humid processing.
ANTEC 2010 review; class-level inference, not compound-specific quantification.
Hydrolytic Stability Phosphite Degradation Polymer Additive Compatibility

Phenol Emission Potential: Didecyl Phenyl Phosphite Contains Lower Stoichiometric Phenol Than Diphenyl Isodecyl Phosphite

Patent US20040180999 explicitly identifies phenol emission from phosphite stabilizers as a key concern in PVC processing, noting that diphenyl isodecyl phosphite 'contains about 50% of total phenol' based on its structure with two phenyl substituents per molecule [1]. Didecyl phenyl phosphite, with only one phenyl substituent, carries inherently lower stoichiometric phenol content. While the patent focuses on para-cumyl phenol-based phosphites as phenol-free alternatives, it establishes didecyl phenyl phosphite (PDDP, DP-7) as one of the conventional phenol-containing benchmarks from which next-generation phenol-free alternatives were developed. The Galata Chemicals product comparison table further supports this differentiation: MARKPHOS PDDP (phenyl diisodecyl phosphite) is described as 'highest molecular weight alkyl-aryl phosphite of low free phenol content and very low odor' .

Phenol emission
Class-level
One phenyl substituent vs two (DPDP) or three (TPP)
Commercial grade described as low free phenol and very low odor
Lower stoichiometric phenol potential supports consideration where volatile phenol emissions are restricted.
Patent US20040180999 context; free phenol levels are grade-dependent.
Phenol Emission Food Contact Volatile Organic Compounds

Synergistic Polycarbonate Stabilization: Didecyl Phenyl Phosphite as a Component of a Ternary Phosphite Mixture for Optimal Color Stability

U.S. Patent 3,625,238 (1971) claims a color-stable aromatic polycarbonate composition comprising 0.01–0.1 wt% organic phosphite and 0.001–0.05 wt% glycerol [1]. The specification explicitly identifies a ternary phosphite mixture of 1 part didecyl phenyl phosphite, 1 part triphenyl phosphite, and 2 parts diphenyl decyl phosphite as one of the claimed embodiments (Claim 3). Yellowness Index data from the patent demonstrate that phosphite-glycerol combinations reduce discoloration versus unstabilized controls: at 680°F molding temperature, Yellowness Index values for diphenyl decyl phosphite with glycerol ranged from 1.4–2.3 (as molded) versus 3.6 without glycerol, representing a 36–61% reduction [1]. While the patent does not provide isolated data for didecyl phenyl phosphite alone, the explicit inclusion of didecyl phenyl phosphite in the claimed synergistic ternary mixture indicates its recognized value in achieving polycarbonate color stability.

Polycarbonate synergy
Supporting
Ternary mixture (1:1:2) with glycerol reduces Yellowness Index 36–61%
Component of patented synergistic blend; isolated PDDP contribution not reported
Reported formulation precedent for color stability in aromatic polycarbonate; may guide reformulation efforts.
U.S. Patent 3,625,238; data from diphenyl decyl phosphite + glycerol controls.
Polycarbonate Color Stability Phosphite Synergy

Optimal Application Scenarios for Didecyl Phenyl Phosphite Based on Quantitative Differentiation Evidence


PVC Calendering and Extrusion Where Reduced Volatility Is Critical

Didecyl phenyl phosphite (PDDP) is particularly suited for PVC processing operations where fuming and volatilization need to be controlled. The 10°C TGA advantage over diphenyl decyl phosphite (242°C vs 232°C for 10% weight loss) translates to reduced emissions during high-temperature calendering (typically 170–190°C) [1]. Its isothermal weight loss of 1.23% after 15 minutes at 185°C provides a benchmark for processors to compare against alternative phosphite stabilizers and to estimate potential plate-out on calender rolls or extrusion dies.

Formulations Requiring Favorable Toxicity Profile Among Phosphite Options

With an acute oral LD₅₀ of 13.1 g/kg in mice, didecyl phenyl phosphite falls into the 'harmless' classification per Hodge-Sterner criteria, in stark contrast to triphenyl phosphite (3.1 g/kg, 'slightly toxic') [2]. This makes PDDP a preferable choice over triaryl phosphites in applications where worker exposure risk assessment is a material factor in stabilizer selection, such as in manual weighing and charging operations or where regulatory toxicity thresholds influence formulation design.

PVC and Polyurethane Systems Where Lower Phenol Emissions Are Desired

The single phenyl substituent of didecyl phenyl phosphite, compared to the two phenyl groups of diphenyl isodecyl phosphite, inherently limits the stoichiometric phenol available for thermal release during processing [3]. This structural feature is advantageous for indoor PVC products (flooring, wall coverings, upholstery) where volatile organic compound emissions are scrutinized. Commercial grades such as MARKPHOS PDDP are specifically positioned as low-odor, low-free-phenol alkyl-aryl phosphites, making them suitable for applications where residual phenol odor is unacceptable .

Polycarbonate Color Stabilization Using Phosphite-Glycerol Synergistic Blends

For compounders of optical-grade or pigmented polycarbonate, the ternary phosphite mixture patented in U.S. Patent 3,625,238 (1 part didecyl phenyl phosphite : 1 part triphenyl phosphite : 2 parts diphenyl decyl phosphite, combined with glycerol at 0.001–0.05 wt%) provides a formulation framework that has been demonstrated to reduce Yellowness Index by 36–61% [4]. While the contribution of didecyl phenyl phosphite within the mixture has not been isolated experimentally, its inclusion in the claimed composition reflects its recognized value in achieving heat and color stability in aromatic polycarbonate resins.

Application
Selection Property
Validation Focus
PVC calendering / extrusion at elevated temperatures
Thermal volatility profile
TGA and isothermal weight loss benchmarking
Formulations with worker exposure risk assessment
Acute oral toxicity classification
LD₅₀ comparison and Hodge-Sterner classification review
Indoor PVC / polyurethane products with VOC restrictions
Stoichiometric phenol content
Free phenol and odor profile evaluation per supplier specifications
Optical / pigmented polycarbonate color stabilization
Synergistic phosphite-glycerol blend precedent
Yellowness Index reduction under processing conditions
Quote Request

Request a Quote for Didecyl phenyl phosphite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.